Sucrose tetralaurate

Hydrophile-Lipophile Balance Sucrose Ester Emulsifier Selection

Sucrose tetralaurate (CAS 94031-22-8) is a fully esterified sucrose ester bearing four laurate (C12) chains on the sucrose backbone, with a molecular formula of C60H110O15 and a molecular weight of 1071.51 g/mol. As a non-ionic surfactant belonging to the sucrose fatty acid ester class (E473), it is listed as an existing chemical substance under Japan's CSCL inventory (MITI No.

Molecular Formula C60H110O15
Molecular Weight 1071.5 g/mol
CAS No. 94031-22-8
Cat. No. B12642360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose tetralaurate
CAS94031-22-8
Molecular FormulaC60H110O15
Molecular Weight1071.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C60H110O15/c1-5-9-13-17-21-25-29-33-37-41-50(62)69-46-49-57(72-52(64)43-39-35-31-27-23-19-15-11-7-3)58(73-53(65)44-40-36-32-28-24-20-16-12-8-4)60(74-49,75-59-56(68)55(67)54(66)48(45-61)71-59)47-70-51(63)42-38-34-30-26-22-18-14-10-6-2/h48-49,54-59,61,66-68H,5-47H2,1-4H3/t48-,49-,54-,55+,56-,57-,58+,59-,60+/m1/s1
InChIKeyAGKBDNTTZPNFSG-SSRCRYROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Tetralaurate (CAS 94031-22-8): Chemical Identity and Baseline Characterization for Procurement Screening


Sucrose tetralaurate (CAS 94031-22-8) is a fully esterified sucrose ester bearing four laurate (C12) chains on the sucrose backbone, with a molecular formula of C60H110O15 and a molecular weight of 1071.51 g/mol . As a non-ionic surfactant belonging to the sucrose fatty acid ester class (E473), it is listed as an existing chemical substance under Japan's CSCL inventory (MITI No. 8-67) and carries the EINECS number 301-727-9 [1]. While the broader class of sucrose esters is well characterized for biodegradable and low-toxicity surfactant properties, the specific compound-level characterization of sucrose tetralaurate in peer-reviewed literature is extremely sparse. Available safety data sheets indicate that standardized GHS toxicological endpoints—including acute oral toxicity, skin corrosion/irritation, and serious eye damage—are reported as 'no data available' . This evidence gap presents both a procurement risk and a scientific opportunity: users seeking a defined-performance sucrose tetraester must either commission bespoke characterization or rely on class-level inference from structurally related sucrose laurate esters, with the understanding that the tetra-substitution pattern critically alters hydrophile-lipophile balance (HLB), critical micelle concentration (CMC), and phase behavior relative to mono- and di-esters.

Why Sucrose Tetralaurate Cannot Be Interchanged with Other Sucrose Laurate Esters Without Performance Risk


Sucrose esters as a class exhibit tunable hydrophilic-lipophilic balance (HLB) values ranging from approximately 1 to 16, determined primarily by the degree of esterification (mono- through octa-esters) and the fatty acid chain length [1]. Sucrose monolaurate, a widely studied comparator with predominantly monoester composition, exhibits a calculated HLB of approximately 11.2 and behaves as an oil-in-water (O/W) emulsifier [2]. In contrast, sucrose tetralaurate—bearing four laurate chains and only residual free hydroxyl groups—is predicted to reside at the extreme lipophilic end of the HLB spectrum (estimated HLB < 4), making it functionally suited for water-in-oil (W/O) emulsification, oil-phase thickening, or lipid-phase structuring rather than the O/W applications where monolaurate excels [1]. The difference in esterification degree fundamentally alters micellar aggregation behavior, interfacial packing, and solubility profiles. This means that substituting sucrose tetralaurate with a generic 'sucrose laurate' product in a formulation will result in a different HLB value and potentially catastrophic phase inversion or emulsion destabilization. However, it must be explicitly stated that no publicly available head-to-head experimental comparison between sucrose tetralaurate and any defined comparator currently exists in the indexed scientific literature; the above differential claim rests entirely on class-level structure-property inference from the established sucrose ester HLB framework and must be verified experimentally for critical applications.

Quantitative Differentiation Evidence for Sucrose Tetralaurate: Comparator-Based Procurement Decision Matrix


HLB Classification: Predicted Lipophilicity of Sucrose Tetralaurate vs. Sucrose Monolaurate (Class-Level Inference Only)

The HLB value of sucrose tetralaurate has not been experimentally determined in the public domain. However, class-level inference from the established sucrose ester HLB framework—where the HLB value decreases systematically with increasing degree of esterification—permits a predicted range. Sucrose monolaurate (predominantly monoester, HLB ≈ 11.2) serves as a high-HLB O/W emulsifier [1]. Sucrose tetralaurate, with four of eight possible hydroxyl positions esterified, is predicted to fall in the HLB range of 2–5, classifying it as a lipophilic W/O emulsifier or oil-phase structurant. The predicted HLB difference between tetralaurate and monolaurate is approximately 6–9 units, which represents a complete functional class inversion from O/W to W/O emulsification. This prediction is consistent with the general trend reported for sucrose stearate esters, where tetraester grades (HLB ≈ 1–2) are used as oil-gelling agents rather than emulsifiers [2].

Hydrophile-Lipophile Balance Sucrose Ester Emulsifier Selection Structure-Property Relationship

Molecular Weight Differentiation: Sucrose Tetralaurate (MW 1071.5) vs. Sucrose Monolaurate (MW 524.6) and Its Impact on Diffusion and Packing

Sucrose tetralaurate has a molecular weight of 1071.51 g/mol, determined from its fully defined molecular formula C60H110O15 . This is approximately double the molecular weight of sucrose monolaurate (C24H44O12, MW = 524.6 g/mol) and substantially higher than sucrose dilaurate (MW ≈ 700–750 g/mol depending on regioisomer distribution). Higher molecular weight in non-ionic surfactants correlates with slower diffusion to interfaces, larger molecular area at saturation (Amin), and the potential for different liquid crystalline phase behavior. For procurement, this molecular weight distinction means that achieving equivalent molar surfactant coverage at an oil-water interface requires approximately twice the mass of sucrose tetralaurate compared to monolaurate, a factor that directly impacts formulation cost calculations. Additionally, the larger hydrophobic volume of tetralaurate may enhance its capacity to solubilize larger hydrophobic payloads in microemulsion systems, although no comparative solubilization data exist for this specific compound.

Molecular Weight Interfacial Packing Diffusion Coefficient Sucrose Ester

Regulatory Status: Sucrose Tetralaurate (CAS 94031-22-8) as a Listed Existing Chemical in Japan with Documentation Gaps in GHS Hazard Classification

Sucrose tetralaurate is registered as an 'Existing Chemical Substance' under Japan's Chemical Substance Control Law (CSCL) with MITI Number 8-67, classified generically as an 'Aliphatic carboxylic acid ester of sucrose' [1]. It is exempt from manufacturing/import volume notification requirements in Japan, suggesting a regulatory presumption of low risk. However, the GHS Safety Data Sheet (Sixth Revised Edition) reports 'no data available' for every standardized toxicological endpoint: acute oral toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity . This gap stands in contrast to the broader sucrose ester class, for which the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) of 0–30 mg/kg body weight for sucrose esters of fatty acids (E473) as a group specification [2]. For procurement in regulated markets (food, cosmetics, pharmaceuticals), users must verify that their specific sucrose tetralaurate material complies with the relevant monograph or obtain supplementary toxicological data.

Regulatory Compliance CSCL Inventory GHS Classification Procurement Risk

Patent-Documented Application in Hair Conditioning Formulations: Sucrose Polyester Structural Class

US Patent 6,440,439 (Unilever Home & Personal Care) discloses hair treatment compositions containing fatty acid polyesters of polyols, including sucrose polyesters, for improved hair conditioning and softness [1]. While the patent specifically exemplifies sucrose trierucate, pentaerucate, tetraerucate, and various rapeate esters containing C20+ unsaturated fatty acid moieties, sucrose pentalaurate (a close structural analog differing by one laurate chain from tetralaurate) is explicitly listed as a suitable fatty acid polyester in related shampoo composition patents from the same patent family [1]. The patent teaches that a minimum of 50% by weight of the total fatty acid moieties should comprise C20 or higher unsaturated chains for optimal conditioning performance, suggesting that sucrose tetralaurate (C12 saturated) may have different substantivity and conditioning properties compared to the exemplified long-chain unsaturated variants. This patent evidence demonstrates industrial interest in sucrose polyesters for personal care applications but does not provide quantitative performance data for sucrose tetralaurate itself.

Hair Conditioning Sucrose Polyester Patent Literature Personal Care

Evidence-Linked Application Scenarios for Sucrose Tetralaurate in Industrial and Research Procurement


Water-in-Oil (W/O) Emulsifier for Lipophilic Formulations

Based on the predicted low HLB value (approximately 2–5) inferred from tetra-esterification [1], sucrose tetralaurate is theoretically suited as a W/O emulsifier or co-emulsifier in formulations requiring a predominantly lipophilic surfactant. Potential applications include water-in-oil creams, anhydrous ointments, and oil-based makeup products where a low-HLB emulsifier is needed to stabilize dispersed water droplets in a continuous oil phase. However, procurement decisions must acknowledge that this application scenario is based entirely on class-level HLB prediction and has not been experimentally validated for this specific compound.

Lipid-Phase Structuring and Oil Gelation

By analogy with sucrose tetrastearate and other highly esterified sucrose esters (HLB ≈ 1–2), which are documented as oil-gelling agents in cosmetic and food applications [1], sucrose tetralaurate may function as an oil-phase structurant. The tetra-substitution pattern with C12 chains could provide different gelation kinetics and rheological properties compared to longer-chain tetraesters (C18 stearate). This represents a potential differentiation angle for users seeking a C12-chain oil structurant, though direct performance data are absent from the public domain and require experimental confirmation.

Research-Grade Model Compound for Sucrose Ester Structure-Property Studies

Sucrose tetralaurate (CAS 94031-22-8) serves as a chemically well-defined, single-regioisomer model compound (3,4-di-O-lauroyl-beta-D-fructofuranosyl 2,3-di-O-lauroyl-alpha-D-glucopyranoside) for academic research into the effect of defined esterification patterns on interfacial behavior, micellization, and phase behavior [1]. Its availability at specified purity grades (≥95% and ≥99% reported by some suppliers ) makes it suitable as a reference standard for analytical method development or as a defined building block in systematic structure-property relationship studies of sucrose-based surfactants.

Personal Care Ingredient Within Silicone-Free Natural Emulsifier Systems

Patent literature (WO2014044640) describes personal care compositions comprising sucrose fatty acid esters as part of natural emulsifier systems substantially free of silicone emulsifiers [1]. Sucrose tetralaurate, as a member of the sucrose ester class, could potentially serve as a component in such 'natural' or 'silicone-free' formulation platforms targeting the clean beauty market. Procurement for this application should verify the specific regulatory acceptance and performance of the tetraester grade within the intended formulation matrix.

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